Polygalasaponin F (Standard)

Antidepressant Behavioral Pharmacology Saponin SAR

Researchers requiring saponins with defined glycosylation for NMDAR studies face batch variability with generic analogs. Polygalasaponin F (Standard) provides validated mechanistic specificity. • Induces LTP via NMDAR/CaMKII/ERK/CREB pathway; blocked by MK801 - a defined probe for synaptic plasticity research. • Reduces cerebral infarction & preserves BBB integrity in CIRI models via NKCC1 downregulation. • Distinct antidepressant-like activity vs. inactive analog Polygalasaponin G enables precise SAR studies. Supplied ≥98% HPLC with full analytical documentation.

Molecular Formula C53H86O23
Molecular Weight 1091.2 g/mol
Cat. No. B1249679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolygalasaponin F (Standard)
Synonymspolygalasaponin F
Molecular FormulaC53H86O23
Molecular Weight1091.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O
InChIInChI=1S/C53H86O23/c1-22-40(73-43-37(65)31(59)26(58)20-69-43)36(64)39(67)44(70-22)74-41-35(63)33(61)28(19-55)72-46(41)76-47(68)53-14-12-48(2,3)16-24(53)23-8-9-30-49(4)17-25(57)42(75-45-38(66)34(62)32(60)27(18-54)71-45)50(5,21-56)29(49)10-11-52(30,7)51(23,6)13-15-53/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24-,25-,26+,27+,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
InChIKeyVRDCOPNSCZLBLD-JKVIPCSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polygalasaponin F: CNS & Inflammatory Research Saponin


Polygalasaponin F (PGSF), also known as Polygalasaponin F or CAS 882664-74-6, is a triterpenoid saponin monomer belonging to the oleanane class, characterized by an oleanolic acid aglycone core with a complex glycosylation pattern including glucuronic acid and multiple sugar residues [1]. It is primarily isolated from Polygala japonica Houtt. and Polygala tenuifolia (Yuan Zhi) [1]. Unlike many structurally related saponins, PGSF exhibits a distinctive profile of pharmacological activities including neuroprotection, induction of long-term potentiation (LTP), and anti-inflammatory effects mediated through specific pathways such as NMDAR activation and NF-κB suppression [1][2][3].

Polygalasaponin F: Why Analogs Cannot Substitute


Generic substitution with other oleanane-type saponins, even those with similar aglycone cores, is scientifically unjustified due to the profound impact of specific glycosylation patterns on biological activity [1][2][3]. Evidence from structure-activity relationship (SAR) studies demonstrates that the 3-O-glucuronide moiety and a free 28-carboxyl group are essential for certain pharmacological activities, while 28-O-glucosylation can diminish or abolish these effects [1][2]. Within the Polygala genus, minor structural variations among saponins such as Polygalasaponin E, F, and G lead to marked differences in their antidepressant-like activity in the forced swimming test [3]. Therefore, the precise glycosylation pattern of Polygalasaponin F dictates its unique interaction with molecular targets like NMDARs and its resulting neuroprotective and cognitive effects [4][5], making it a non-fungible research tool.

Polygalasaponin F: Evidence of Differentiation from Analogs


Antidepressant-Like Activity vs. Polygalasaponin G

In a direct comparative study of five new triterpenoid saponins isolated from Polygala japonica, Polygalasaponin F (2) and Polygalasaponin G (3) were evaluated for their antidepressant-like effects in the forced swimming test (FST) in mice [1]. Polygalasaponin F significantly reduced immobility time by 51.3%, indicative of antidepressant activity, whereas Polygalasaponin G did not show a significant effect at the same dose and route of administration [1]. This demonstrates a clear functional divergence based on minor structural differences in their glycosylation patterns.

Antidepressant Behavioral Pharmacology Saponin SAR

NMDA Receptor-Dependent LTP vs. Polygalasaponin XXXII

Polygalasaponin F (PGSF) induces long-term potentiation (LTP) in the hippocampal dentate gyrus of anesthetized rats via NMDA receptor (NMDAR) activation [1]. Intracerebroventricular administration of PGSF at 1 and 10 μmol/L produced a long-lasting increase in population spike (PS) amplitude in a dose-dependent manner [1]. While its structural analog, polygalasaponin XXXII (PGS32), is also known to improve cognition and induce LTP [2][3], the published evidence for PGSF provides a well-defined molecular mechanism involving the specific phosphorylation of NR2B, CaMKII, ERK, and CREB, which is blocked by the NMDAR antagonist MK801 [1].

Synaptic Plasticity Cognitive Enhancement NMDA Receptor Hippocampus

Eicosanoid Suppression vs. Oseltamivir in Influenza Pneumonia

In a murine model of influenza A virus (H1N1)-induced pneumonia, Polygalasaponin F (PSF) demonstrated a unique anti-inflammatory profile [1]. While both PSF and the antiviral drug oseltamivir reduced lung cytokines (IL-1β, TNF-α, IL-4, IFN-γ) and improved survival, only PSF significantly decreased the levels of thromboxane A2 (TXA2) and prostaglandin E2 (PGE2) in lung tissue (p<0.05-0.01) [1]. Oseltamivir had no effect on these eicosanoids [1]. This indicates that PSF's anti-inflammatory mechanism extends beyond viral suppression to directly modulate arachidonic acid metabolism, a feature not shared by the standard-of-care antiviral.

Anti-inflammatory Influenza Pneumonia Eicosanoids

Neuroprotection Against Excitotoxicity: Specificity Among Oleanane Saponins

Polygalasaponin F (PGSF) protects primary cultured hippocampal neurons against glutamate-induced cytotoxicity in a concentration-dependent manner [1]. PGSF pretreatment (10, 20, 40 μM) significantly increased cell viability and reduced intracellular Ca2+ overload induced by glutamate [1]. This neuroprotective effect is mechanistically linked to the modulation of NMDA receptor subunit expression (preventing NR2A downregulation and NR2B upregulation) [1]. In contrast, a systematic study of oleanolic acid-type glucuronides on primary hepatocytes revealed that the presence and position of sugar residues dictate a balance between hepatoprotective and hepatotoxic effects, with some monodesmosidic saponins exhibiting inherent cytotoxicity [2]. Therefore, the neuroprotective action of PGSF is a specific property of its exact glycosidic structure.

Neuroprotection Excitotoxicity Glutamate Primary Neuronal Culture

In Vivo Neuroprotection in Cerebral Ischemia-Reperfusion

Polygalasaponin F (PGSF) demonstrates robust neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury (CIRI) [1]. Administration of PGSF at 10 mg/kg and 20 mg/kg significantly mitigated neurological deficits, reduced cerebral infarction volume, and alleviated brain edema following CIRI [1]. Mechanistically, PGSF was shown to enhance DNA methylation of the NKCC1 promoter, thereby downregulating NKCC1 expression and preserving blood-brain barrier (BBB) integrity, as evidenced by increased expression of occludin and ZO-1 [1]. This represents a novel epigenetic mechanism of action not commonly described for other oleanane saponins.

Stroke Cerebral Ischemia Blood-Brain Barrier NKCC1

Reduced Hypoglycemic Activity vs. Oleanolic Acid 3-O-Glucuronide

While Polygalasaponin F shares the oleanolic acid core with compounds like Oleanolic acid 3-O-glucuronide (OA3G), their glycosylation patterns diverge significantly, leading to different pharmacological profiles [1][2]. OA3G is a known hypoglycemic agent that inhibits gastric emptying and intestinal glucose uptake [1][2]. SAR studies have established that a free 28-carboxyl group and a 3-O-glucuronide moiety are essential for this activity; 28-O-glucosylation (as seen in some saponins) abolishes the hypoglycemic effect [1][2]. Polygalasaponin F is a bisdesmosidic saponin with a more complex glycosylation pattern that includes a 28-O-glucosyl ester . Based on this established SAR, PGSF is predicted to have reduced or absent hypoglycemic activity compared to OA3G, making it a more selective tool for CNS and inflammation research without confounding metabolic effects.

Hypoglycemic Diabetes Glucose Absorption SAR

Polygalasaponin F: High-Impact Research Applications


Glutamatergic Synaptic Plasticity & Cognitive Enhancement

Polygalasaponin F is uniquely suited for studies of NMDAR-dependent long-term potentiation (LTP) and cognitive enhancement [1]. Its validated ability to induce LTP in vivo via a specific NMDAR/CaMKII/ERK/CREB signaling pathway, which is blocked by MK801, provides a robust and mechanistically defined tool for investigating synaptic plasticity, learning, and memory [1]. This is in contrast to less characterized analogs like polygalasaponin XXXII, allowing for more precise dissection of glutamatergic signaling cascades [2][3].

Ischemic Stroke & Blood-Brain Barrier Dysfunction

PGSF is a high-value compound for preclinical stroke research based on its demonstrated in vivo efficacy in a rat model of cerebral ischemia-reperfusion injury (CIRI) [4]. Its ability to reduce neurological deficits and cerebral infarction by epigenetically downregulating NKCC1 and preserving BBB integrity (increasing occludin and ZO-1) [4] distinguishes it from saponins with only in vitro neuroprotective data. This provides a clear rationale for its use in studies of stroke pathophysiology, brain edema, and BBB-targeted therapeutics [4].

Eicosanoid-Mediated Inflammation in Viral Pneumonia & Sepsis

In models of influenza-induced pneumonia, PGSF offers a distinct advantage over standard antivirals like oseltamivir due to its unique ability to suppress both cytokine and eicosanoid (TXA2, PGE2) production [5]. This property makes PGSF an essential tool for researchers aiming to dissect the specific contribution of the arachidonic acid pathway to pulmonary inflammation and immunopathology, independent of direct viral suppression [5].

Saponin Structure-Activity Relationships for CNS Disorders

The direct comparison of PGSF with its closely related analog, Polygalasaponin G, in the forced swimming test highlights its utility as a critical probe in SAR studies [6]. The stark difference in antidepressant-like activity (active vs. inactive) driven by minor structural variations [6] enables researchers to pinpoint the glycosidic features essential for CNS activity. Furthermore, its structural divergence from hypoglycemic saponins like oleanolic acid 3-O-glucuronide [7] allows for the study of neuroactive saponins without the confounding variable of altered glucose metabolism.

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